

Spectroscopic Profile of 4-Chlorobenzofuran: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Chlorobenzofuran

CAS No.: 257864-14-5

Cat. No.: B1589045

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Introduction

4-Chlorobenzofuran is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any molecule destined for these applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this characterization, offering a unique fingerprint of the molecule's identity and purity. This technical guide provides an in-depth analysis of the predicted spectroscopic data for **4-Chlorobenzofuran**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work with this and related compounds.

It is important to note that while extensive efforts were made to locate experimental spectroscopic data for **4-Chlorobenzofuran**, such data is not readily available in the public domain. Therefore, the data presented and interpreted in this guide is based on high-quality computational predictions from reputable software. This approach provides a robust framework

for the initial identification and characterization of **4-Chlorobenzofuran**, though experimental verification is always recommended as a best practice in research and development.

Molecular Structure

The structural formula of **4-Chlorobenzofuran** is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.



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Figure 2: Predicted major fragmentation pathway of **4-Chlorobenzofuran** in EI-MS.

Experimental Protocols: General Methodologies

While specific experimental parameters for **4-Chlorobenzofuran** are not available, the following provides a general overview of the methodologies typically employed to acquire the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a one-pulse 1H spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal.
 - Record the sample spectrum.
 - The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, the sample is injected into a gas chromatograph for separation before

entering the mass spectrometer.

- Direct Insertion Probe (DIP): The sample is placed on a probe and inserted directly into the ion source.
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or magnetic sector.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Chlorobenzofuran**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for the identification and characterization of this compound. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial for researchers to perform their own experimental analysis to confirm these findings and to ensure the quality and purity of their materials for downstream applications in drug discovery and materials science.

References

Note: As this guide is based on predicted data, direct citations to experimental spectra are not possible. The following references are to general spectroscopic principles and databases that may be useful for further study.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
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